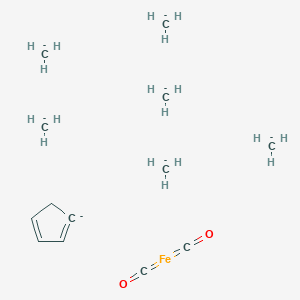
Pubchem_57350490
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Tetramethoxymethane can be synthesized through various methods. One of the original methods involves the use of chloropicrin, although this yields only about 50% of the desired product . Other methods include:
Trichloromethanesulfenyl chloride: This method yields about 70-80% of the product.
Trichloroacetonitrile: Another method that provides a similar yield of 70-80%.
Thallium methoxide: This reacts with carbon disulfide to give tetramethoxymethane and thallium sulfide.
Dimethyl dibutylstannate: This method has the highest yield, producing about 95% of the product.
Chemical Reactions Analysis
Tetramethoxymethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: It can undergo substitution reactions where the methoxy groups are replaced by other functional groups.
Transesterification: It acts as a transesterification reagent, although it shows less reactivity compared to trimethoxymethane.
Scientific Research Applications
Tetramethoxymethane has several applications in scientific research:
Chemistry: It is used as a solvent and an alkylating agent at elevated temperatures (180-200°C).
Medicine: Its derivatives are used in the development of various pharmaceutical compounds.
Industry: It is used as a fuel in polymer fuel cells.
Mechanism of Action
The mechanism of action of tetramethoxymethane involves its role as an alkylating agent. It can transfer its methoxy groups to other molecules, thereby modifying their chemical structure and properties. This mechanism is particularly useful in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Tetramethoxymethane can be compared with other similar compounds such as:
Trimethoxymethane: It is less reactive in transesterification reactions compared to tetramethoxymethane.
Tetraethoxymethane: Another similar compound with different reactivity and applications.
Tetramethoxysilane: A related compound used in different industrial applications.
Tetramethoxymethane stands out due to its high yield synthesis methods and its stability against peroxide formation, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
52409-66-2 |
|---|---|
Molecular Formula |
C13H23FeO2-7 |
Molecular Weight |
267.17 g/mol |
InChI |
InChI=1S/C5H5.2CO.6CH3.Fe/c1-2-4-5-3-1;2*1-2;;;;;;;/h1-3H,4H2;;;6*1H3;/q-1;;;6*-1; |
InChI Key |
MEGPYHIWSJKSOL-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].C1C=CC=[C-]1.C(=O)=[Fe]=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















